molecular formula C17H22O4 B1460959 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid CAS No. 1094761-92-8

3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid

Cat. No.: B1460959
CAS No.: 1094761-92-8
M. Wt: 290.4 g/mol
InChI Key: COUZHCLJVOYYMR-VAWYXSNFSA-N
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Description

3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is an organic compound known for its unique chemical structure and properties It contains a cyclohexyloxy group, an ethoxy group, and a phenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclohexyloxy Group: This step involves the reaction of cyclohexanol with an appropriate halogenated compound to form the cyclohexyloxy group.

    Phenyl Group Attachment: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of Prop-2-enoic Acid Backbone: The final step involves the formation of the prop-2-enoic acid backbone through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Cyclohexyloxy)phenyl]prop-2-enoic acid
  • 3-[2-(Ethoxy)phenyl]prop-2-enoic acid
  • 3-[2-(Cyclohexyloxy)-3-methoxyphenyl]prop-2-enoic acid

Uniqueness

3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is unique due to the presence of both cyclohexyloxy and ethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(E)-3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZHCLJVOYYMR-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1OC2CCCCC2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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